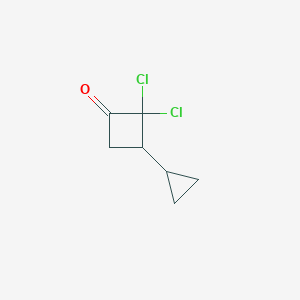
2,2-Dichloro-3-cyclopropylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one typically involves the reaction of cyclopropyl ketones with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available cyclopropyl derivatives. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3-cyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form cyclopropylcyclobutanone derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of substituted cyclobutanones.
Reduction: Formation of cyclopropylcyclobutanone.
Oxidation: Formation of cyclopropylcarboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-cyclopropylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one involves its interaction with molecular targets through its reactive chlorine atoms and cyclopropyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by the strain in the cyclobutane ring and the electron-withdrawing effects of the chlorine atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylcyclobutanone: Lacks the chlorine substituents, making it less reactive.
2,2-Dichlorocyclobutanone: Similar structure but without the cyclopropyl group, affecting its steric and electronic properties.
Cyclopropylmethyl ketone: Different ring structure, leading to different reactivity and applications .
Uniqueness
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is unique due to the combination of the strained cyclobutane ring, the electron-withdrawing chlorine atoms, and the sterically demanding cyclopropyl group. This combination imparts distinct reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
112641-87-9 |
|---|---|
Molekularformel |
C7H8Cl2O |
Molekulargewicht |
179.04 g/mol |
IUPAC-Name |
2,2-dichloro-3-cyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5(3-6(7)10)4-1-2-4/h4-5H,1-3H2 |
InChI-Schlüssel |
UFOITYTXLGRJAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CC(=O)C2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



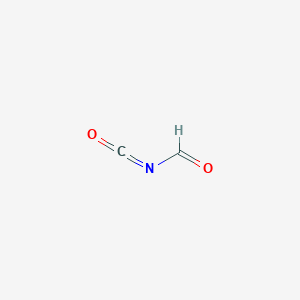
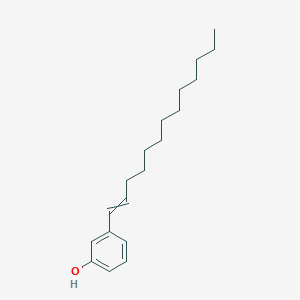
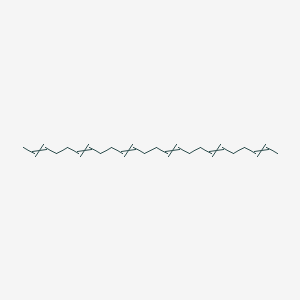
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
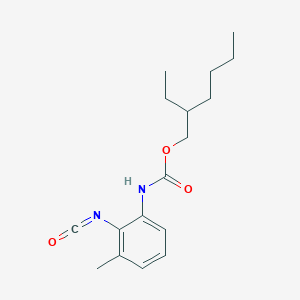
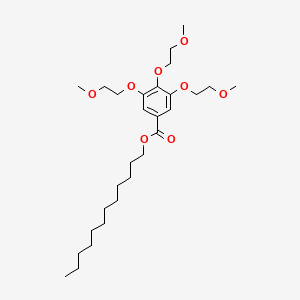
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)


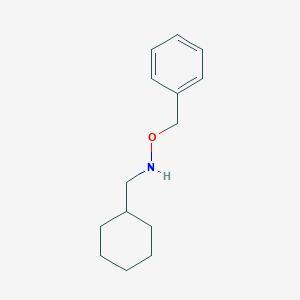
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)
